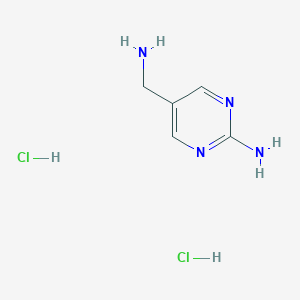5-(Aminomethyl)pyrimidin-2-amine dihydrochloride
CAS No.:
Cat. No.: VC15980943
Molecular Formula: C5H10Cl2N4
Molecular Weight: 197.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H10Cl2N4 |
|---|---|
| Molecular Weight | 197.06 g/mol |
| IUPAC Name | 5-(aminomethyl)pyrimidin-2-amine;dihydrochloride |
| Standard InChI | InChI=1S/C5H8N4.2ClH/c6-1-4-2-8-5(7)9-3-4;;/h2-3H,1,6H2,(H2,7,8,9);2*1H |
| Standard InChI Key | GKVBJPSQSMMTNE-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC(=N1)N)CN.Cl.Cl |
Introduction
Chemical Identity and Nomenclature
Systematic and Common Names
5-(Aminomethyl)pyrimidin-2-amine dihydrochloride is the IUPAC-approved name for this compound, reflecting its pyrimidine core with an aminomethyl group at position 5 and a primary amine at position 2, coupled with two hydrochloride counterions . Alternative designations include the research code SB59519 and the PubChem CID 12223900 . The absence of widely recognized trivial names underscores its specialized use in industrial and academic settings.
Molecular Formula and Weight
The molecular formula corresponds to a monoisotopic mass of 197.06 g/mol . The dihydrochloride salt increases the compound’s molecular weight by 72.92 g/mol compared to its free base form (CID 227659) , enhancing its stability and aqueous solubility.
Structural Representation
The SMILES notation delineates the structure: a pyrimidine ring (positions 1–6) with an aminomethyl group (-CHNH) at position 5 and an amine (-NH) at position 2, protonated at both nitrogen sites and neutralized by chloride ions . The InChIKey RRHFWLWUPKMTTR-UHFFFAOYSA-N provides a unique identifier for digital databases .
Structural and Molecular Properties
Crystallographic and Spectroscopic Data
While single-crystal X-ray diffraction data remain unpublished, nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses are inferred from analogous pyrimidine derivatives. The aminomethyl group’s NMR signal typically appears near δ 3.3 ppm, while pyrimidine ring protons resonate between δ 8.1–8.5 ppm . High-resolution MS would likely show a parent ion peak at m/z 197.06 .
Computational Chemistry Insights
Density functional theory (DFT) calculations predict a planar pyrimidine ring with slight distortion due to the aminomethyl substituent . The TPSA of 77.82 Ų indicates high polarity, consistent with the compound’s solubility in polar solvents . The low LogP (0.36) further corroborates its hydrophilic nature, suggesting limited membrane permeability without structural modifications .
Tautomerism and Protonation States
In aqueous solution, the compound exists as a dication due to protonation of the pyrimidine nitrogen (N1) and the primary amine (N2), balanced by chloride ions . Tautomeric shifts are unlikely given the aromatic stabilization of the pyrimidine ring, though pH-dependent deprotonation may occur at extreme conditions .
Synthesis and Manufacturing
Synthetic Pathways
Proprietary methods dominate the synthesis of 5-(Aminomethyl)pyrimidin-2-amine dihydrochloride, but a plausible route involves:
-
Aminomethylation of 2-aminopyrimidine: Reaction with formaldehyde and ammonium chloride under Mannich-like conditions.
-
Salt Formation: Treatment with hydrochloric acid to precipitate the dihydrochloride .
Purification and Quality Control
Column chromatography or recrystallization from ethanol/water mixtures yields >98% purity, as verified by high-performance liquid chromatography (HPLC) . Residual solvents are minimized using rotary evaporation under reduced pressure.
Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Density | Not reported | |
| Solubility in Water | High (salt form) | |
| LogP | 0.36 | |
| TPSA | 77.82 Ų |
The compound’s high water solubility (attributable to its ionic nature) facilitates its use in aqueous reaction media. Stability studies recommend storage at 2–8°C in sealed containers to prevent hydrolysis .
Applications in Research and Industry
Pharmaceutical Intermediates
As a pyrimidine derivative, this compound serves as a precursor to nucleoside analogs and kinase inhibitors . Its aminomethyl group enables conjugation with carboxylic acids via amide bond formation, expanding its utility in prodrug design.
Material Science
Functionalized pyrimidines are explored as ligands for metal-organic frameworks (MOFs). The amine groups may coordinate to transition metals like palladium or copper, enabling catalytic applications .
| Hazard Statement | Code | Precautionary Measure |
|---|---|---|
| Harmful if swallowed | H302 | Avoid ingestion (P264) |
| Causes skin irritation | H315 | Wear protective gloves (P280) |
| Causes eye irritation | H319 | Use eye protection (P305+P351+P338) |
| Respiratory irritation | H335 | Ensure adequate ventilation (P261) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume